molecular formula C9H7N3 B1371594 6-amino-1H-indole-3-carbonitrile CAS No. 625115-91-5

6-amino-1H-indole-3-carbonitrile

Cat. No. B1371594
M. Wt: 157.17 g/mol
InChI Key: VWEPNRNPXXROIV-UHFFFAOYSA-N
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Description

6-Amino-1H-indole-3-carbonitrile is a compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a solid substance that should be stored in a dark, dry place at 2-8°C .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The reduction of certain compounds by tin chloride dehydrate in the presence of hydrochloric acid can yield 1-alkyl-5-amino-1H-indole-3-carbonitrile .


Molecular Structure Analysis

The linear formula of 6-Amino-1H-indole-3-carbonitrile is C9H7N3 . More detailed information about its molecular structure may be available in specific databases or scientific literature.


Chemical Reactions Analysis

Indole derivatives have been reported to undergo various chemical reactions . For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

6-Amino-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dark, dry place at 2-8°C .

Scientific Research Applications

Anticancer Applications

6-Amino-1H-indole-3-carbonitrile and its derivatives have shown significant potential in anticancer research. For example, a study explored the synthesis of novel fused pyrimido[4",5":5',6'][1,2,4]triazino[3',4':3,4][1,2,4]triazino[5,6-b]indoles, starting from 3-amino-[1,2,4]triazino[5,6-b]indole. These compounds demonstrated promising anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7, with some derivatives showing more potent activity than reference drugs (Ali & Saad, 2018).

Antibacterial and Antioxidant Properties

Several derivatives of 6-amino-1H-indole-3-carbonitrile have been synthesized and tested for their antimicrobial and antioxidant activities. A study synthesized novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino-4-aryl-pyrano[2,3-c]pyrazole-5-carbonitriles and 3,6-diamino-4-(N-substituted indol-3-yl)pyrano[2,3-c]pyrazole-5-carbonitriles, which exhibited significant anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities against pathogens like Escherichia coli and Pseudomonas aeruginosa (Mandour et al., 2012).

Synthesis of Novel Compounds

The synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, a derivative of 6-amino-1H-indole-3-carbonitrile, was investigated as part of a study to develop new compounds. The process involved treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of CuBr and K2CO3, illustrating the versatility of 6-amino-1H-indole-3-carbonitrile in synthesizing diverse compounds (Kobayashi et al., 2015).

Green Chemistry Applications

A green paired electrochemical synthesis of some derivatives, including 2-amino-1-phenyl-5-((E)-((E)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)amino)-1H-indole-3-carbonitrile, was performed. This synthesis was notable for its environmentally friendly approach, and the synthesized compounds were evaluated for their in vitro antibacterial activity against bacterial strains like Bacillus cereus and Staphylococcus aureus (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of 6-amino-1H-indole-3-carbonitrile have been explored as corrosion inhibitors. A study synthesized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid medium. This application underscores the compound's potential in industrial applications (Gupta et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indole derivatives have shown diverse biological activities and have been used in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for novel indole derivatives, such as 6-Amino-1H-indole-3-carbonitrile, to serve as anti-tubercular agents .

properties

IUPAC Name

6-amino-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEPNRNPXXROIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658784
Record name 6-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1H-indole-3-carbonitrile

CAS RN

625115-91-5
Record name 6-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-nitro-1H-indole-3-carbonitrile (4.6 g, 24.6 mmol) and 10% Pd—C (0.46 g) in EtOH (50 mL) was stirred under H2 (1 atm) at room temperature overnight. After filtration, the filtrate was concentrated and the residue was purified by column chromatography (Pet. Ether/EtOAc=3/1) to give 6-amino-1H-indole-3-carbonitrile (B-8) (1 g, 99%) as a pink powder. 1H NMR (DMSO-d6) δ 11.51 (s, 1H), 7.84 (d, J=2.4 Hz, 1H), 7.22 (d, J=8.4 Hz, 1H), 6.62 (s, 1H), 6.56 (d, J=8.4 Hz, 1H), 5.0 (s, 2H); ESI-MS 157.1 m/z (MH+).
Quantity
4.6 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
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Quantity
0.46 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HW Jia, HL Yang, ZL Xiong, MH Deng, T Wang… - Bioorganic …, 2022 - Elsevier
Inosine 5′-monophosphate dehydrogenase (IMPDH; EC1.1.1.205) is the rate-limiting enzyme of GMP biosynthesis. The inhibition of IMPDH limits the growth and survival of tumors. …
Number of citations: 7 www.sciencedirect.com

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